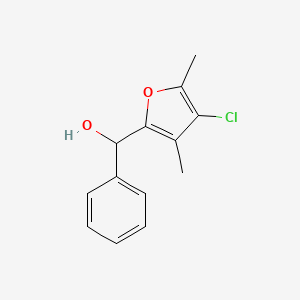

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol

Description

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol is a furan-derived secondary alcohol characterized by a chlorinated and methyl-substituted furan ring attached to a phenyl group via a hydroxymethyl bridge. Its molecular formula is C₁₃H₁₃ClO₂, with a molecular weight of 236.70 g/mol.

Properties

Molecular Formula |

C13H13ClO2 |

|---|---|

Molecular Weight |

236.69 g/mol |

IUPAC Name |

(4-chloro-3,5-dimethylfuran-2-yl)-phenylmethanol |

InChI |

InChI=1S/C13H13ClO2/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |

InChI Key |

PRFUYVAQGORRHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1Cl)C)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3,5-dimethylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.

Scientific Research Applications

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol has various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Implications

- Bioactivity Gaps : While dimethoxyphenyl and pyridine derivatives show documented bioactivity, furan-based compounds require further study to elucidate their pharmacological profiles.

Biological Activity

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Structural Overview

The compound features a furan ring substituted with chlorine and methyl groups, along with a phenylmethanol moiety. This combination may lead to diverse chemical behaviors and biological activities. The presence of the furan ring is particularly notable as compounds containing furan often exhibit significant biological activities.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol | Furan ring with methyl and chloro substitutions | Antimicrobial, anti-inflammatory, anticancer |

Biological Activities

-

Antimicrobial Properties

Research indicates that compounds with furan rings can exhibit antimicrobial activity. The specific interactions of (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol with microbial targets need further exploration to elucidate its efficacy against various pathogens. -

Anti-inflammatory Effects

The phenolic structure in (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, which warrants investigation into this compound's mechanisms. -

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the furan and phenolic groups could facilitate interactions with cancer cell signaling pathways. Further in vitro and in vivo studies are essential to confirm these effects and understand the underlying mechanisms.

Case Study 1: Anticancer Mechanism

A study focusing on related furan derivatives demonstrated that the phenolic hydroxy group significantly modulates anticancer activity by promoting favorable interactions with target proteins involved in cell proliferation . This finding suggests that (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol may similarly influence cancer cell behavior.

Case Study 2: Antimicrobial Evaluation

In a comparative study of various furan derivatives, it was found that those with chlorinated substitutions exhibited enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This suggests that (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol could be effective against a broad spectrum of microbial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.